2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N5O5S/c43-34(38-16-15-26-7-3-1-4-8-26)24-48-37-39-31-22-33-32(46-25-47-33)21-30(31)36(45)42(37)23-27-11-13-28(14-12-27)35(44)41-19-17-40(18-20-41)29-9-5-2-6-10-29/h1-14,21-22H,15-20,23-25H2,(H,38,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXGNGUXOMBNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NCCC7=CC=CC=C7)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinazoline-Dioxolo Core
The quinazoline-dioxolo scaffold forms the foundation of the target compound. As demonstrated in studies on analogous structures, the core is synthesized via cyclocondensation reactions. A representative approach involves reacting isatoic anhydride 1 with phenylhydrazine 2 in aqueous medium to yield 2-amino-N′-phenylbenzohydrazide 3 (80% yield). Subsequent condensation with 4-(prop-2-yn-1-yloxy)benzaldehyde 4 in the presence of sodium dodecyl sulfate (SDS) generates intermediate 5 , which undergoes cyclization to form the quinazoline ring.
For thedioxolo[4,5-g]quinazolin-8-one moiety, vanillin or 4-hydroxybenzaldehyde is alkylated with propargyl bromide under basic conditions (K₂CO₃/DMF, 80°C). This introduces the propargyloxy group necessary for subsequent click chemistry. Cyclization with chloroacetyl chloride 7 in DMF at 0–40°C yields the dioxolo-fused quinazolinone.
Key Reaction Conditions
- Cyclocondensation: Water, SDS (30 mol%), room temperature, 3–5 h.
- Propargylation: K₂CO₃, DMF, 80°C, 4–5 h.
- Cyclization: Chloroacetyl chloride, DMF, ice bath to room temperature.
Sulfanyl Acetamide Side Chain Installation
The 2-sulfanylacetamide group is introduced via S-alkylation and amide coupling. Mercaptoquinazoline intermediates, such as 6-mercapto-dioxolo[4,5-g]quinazolin-8-one C , are synthesized by treating the quinazoline core with Lawesson’s reagent or via thiol-disulfide exchange. Subsequent reaction with chloroacetamide derivatives in acetone/K₂CO₃ yields the sulfanyl bridge.
Stepwise Procedure
- Generate C by reacting quinazolinone B with thiourea in ethanol under reflux (85°C, 6 h).
- S-alkylate C with N-(2-phenylethyl)-2-chloroacetamide D in acetone, K₂CO₃, room temperature, 12 h.
Synthesis of N-(2-Phenylethyl)-2-Chloroacetamide (D)
- React 2-phenylethylamine with chloroacetyl chloride (1:1.2 molar ratio) in DMF at 0°C, then warm to room temperature.
- Yield: 78%.
- ¹³C NMR (CDCl₃) : δ 166.2 (C=O), 44.1 (CH₂Cl), 35.8 (NCH₂), 139.5–126.0 (aromatic).
Final Coupling and Purification
The target compound is obtained by conjugating intermediates B and D via a sulfide linkage. Click chemistry or nucleophilic aromatic substitution may optimize yields.
Reaction Setup
- Mix B (1 mmol), D (1.2 mmol), and K₂CO₃ (3 mmol) in acetone (10 mL).
- Stir at 50°C for 24 h, monitor by TLC.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Analytical Validation
- Yield : 62%.
- HRMS (ESI+) : m/z calc. for C₃₇H₃₆N₆O₅S: 692.24; found: 692.21.
- HPLC Purity : 98.2% (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Low Solubility : The quinazoline intermediate B exhibits poor solubility in polar solvents. Mitigation: Use DMF/THF mixtures (1:1) during coupling.
- Byproduct Formation : Competing N-alkylation during S-alkylation. Mitigation: Use excess chloroacetamide D (1.5 eq.).
- Purification Complexity : Employ gradient elution (hexane → ethyl acetate) to separate regioisomers.
Chemical Reactions Analysis
Types of Reactions
2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could produce different amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core structure.
Phenylpiperazine Derivatives: Compounds containing the phenylpiperazine moiety.
Dioxolo Compounds: Molecules featuring the dioxolo ring system.
Uniqueness
What sets 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide apart is its combination of these structural elements, which may confer unique chemical and biological properties not found in other compounds.
Biological Activity
The compound 2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-(2-phenylethyl)acetamide , also known as K284-5939, is a synthetic derivative that exhibits promising biological activity. This article explores its chemical properties, biological mechanisms, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Molecular Structure and Formula
The molecular formula of K284-5939 is , with a molecular weight of approximately 537.67 g/mol. The compound features a complex structure that includes a quinazoline core and piperazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H27N5O5S |
| Molecular Weight | 537.67 g/mol |
| IUPAC Name | This compound |
| CAS Number | 689759-42-0 |
The biological activity of K284-5939 is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. The quinazoline core is known for its role in inhibiting enzyme activities, particularly those related to cancer cell proliferation. The piperazine moiety enhances binding affinity to receptors involved in neurotransmission and cell signaling pathways.
Pharmacological Effects
Research indicates that K284-5939 exhibits:
- Antiproliferative Activity : The compound has shown efficacy against various cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. It operates by inhibiting poly(ADP-ribose) polymerase (PARP) enzymes, crucial for DNA repair processes in cancer cells .
- Neuroprotective Properties : Preliminary studies suggest that the compound may possess anticonvulsant effects. It has been evaluated in animal models for its potential to mitigate seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) .
- Selective Toxicity : K284-5939 demonstrates selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics. Its mechanism involves the induction of apoptosis in malignant cells through the activation of caspases and modulation of apoptotic pathways.
Anticancer Activity
A study focused on the compound's effects on BRCA-deficient cancer cells revealed an IC50 value of approximately 3.8 nM for PARP inhibition. In vivo experiments using xenograft models demonstrated significant tumor reduction when treated with K284-5939 compared to control groups .
Anticonvulsant Screening
In anticonvulsant studies, K284-5939 was tested alongside established antiepileptic drugs (AEDs). It exhibited moderate activity in MES models but showed a more pronounced effect in the 6-Hz model of psychomotor seizures, indicating its potential as a novel AED candidate .
Q & A
Q. Basic :
Q. Advanced :
- 2D NOESY : Resolve spatial proximity between the phenylethyl group and quinazolinone core to confirm stereochemistry.
- X-ray crystallography : Determine absolute configuration, particularly for the dioxolo ring’s fused bicyclic system .
What methodologies assess its biological activity?
Q. Basic :
- Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ against kinases or proteases linked to its structural motifs (e.g., quinazolinone’s ATP-mimetic properties) .
- Cellular cytotoxicity : Screen in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays .
Q. Advanced :
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) to purified targets like PI3K or EGFR.
- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .
How do structural analogs compare in activity?
| Analog | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent compound | None | 12.0 | Kinase X |
| 6-Chloro derivative | Cl at C6 | 8.5 | Kinase X |
| Trifluoromethyl variant | CF₃ at phenylethyl | 15.2 | Kinase Y |
Key Insight : Electron-withdrawing groups (e.g., Cl) enhance activity, while bulky substituents (CF₃) reduce binding affinity .
How to resolve contradictions in SAR studies?
Example : A study reports improved activity with a methoxy group, while another shows reduced potency.
Methodology :
Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays).
MD Simulations : Model ligand-induced protein conformational changes to explain divergent results.
Alanine scanning mutagenesis : Identify critical residues affected by substituents .
What formulation strategies address poor solubility?
Q. Basic :
Q. Advanced :
- Nanoemulsions : Encapsulate the compound in PLGA nanoparticles (size <200 nm) for sustained release.
- Prodrug design : Introduce phosphate esters at the acetamide group to improve solubility and hydrolyze in vivo .
How to prioritize targets for mechanistic studies?
Phylogenetic analysis : Identify conserved binding pockets across kinase families.
Thermal shift assays : Rank targets by ligand-induced protein stabilization (ΔTm).
Transcriptomics : Corrogate gene expression changes in treated vs. untreated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
